

Amrubicin response rate Japanese vs Caucasian populations

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amrubicin hydrochloride

CAS No.: 92395-36-3

Cat. No.: S548596

[Get Quote](#)

Efficacy & Survival Comparison

This table synthesizes data from multiple clinical studies and a meta-analysis on amrubicin as second-line treatment for relapsed SCLC.

| Parameter | Japanese Populations | Euro-American Populations |
|--|-----------------------------|---------------------------|
| Overall Response Rate (ORR) | 39% (95% CI: 31-47%) [1] | 21% to 31% [1] [2] |
| ORR (Sensitive Relapse) | 45.0% [3] | 44% [2] |
| ORR (Refractory Relapse) | 32.9% [3] | 17% to 21% [1] [2] |
| Median Overall Survival (OS) | 7.5 to 8.9 months [4] [3] | 6.0 to 7.5 months [1] [2] |
| Median Progression-Free Survival (PFS) | 3.4 to 4.1 months [4] [1] | 3.2 to 4.1 months [1] |

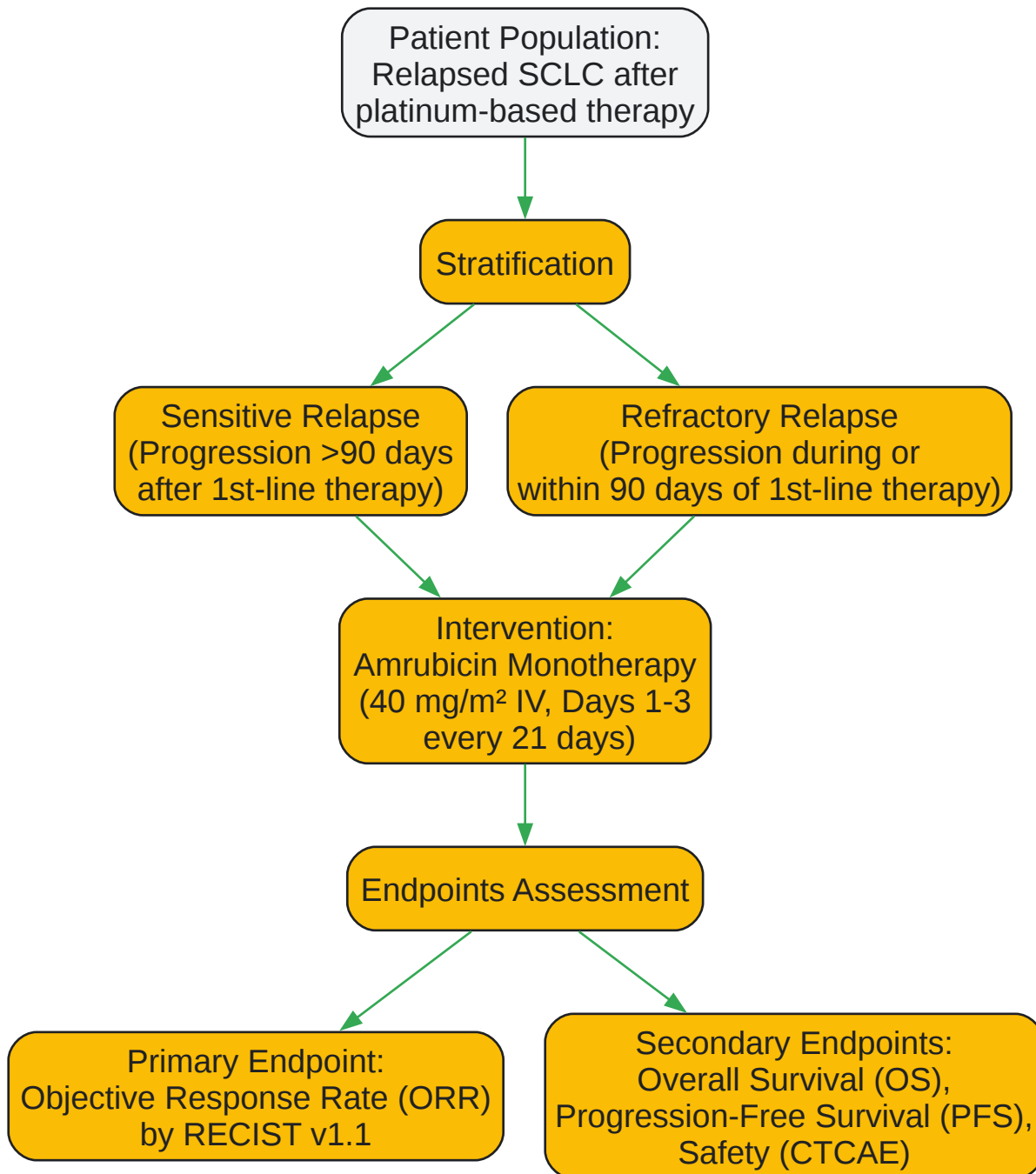
Safety Profile Comparison

The safety profile of amrubicin is consistent across populations, with hematological toxicities being the primary concern.

| Adverse Event (Grade ≥ 3) | Japanese Populations (Incidence) | Euro-American Populations (Incidence) |
|---------------------------------|----------------------------------|---|
| Neutropenia | 57.5% - 93.9% [4] [3] | ~70% (pooled incidence) [1] |
| Leukopenia | 52.5% [4] | 41% [5] |
| Febrile Neutropenia | 10.0% - 26.8% [4] [3] | ~12% (pooled incidence) [1] |
| Thrombocytopenia | 17% [5] | 17% [1] |
| Anemia | 14% [5] | Information not specified in search results |

Experimental Protocol & Methodology

To understand the data, it's helpful to know how these clinical outcomes were measured. The following diagram illustrates a typical study design for a phase II trial investigating amrubicin in relapsed SCLC.



[Click to download full resolution via product page](#)

Key components of the methodology include:

- **Patient Population:** Trials enrolled patients with cytologically or histologically confirmed SCLC that had progressed after first-line platinum-based chemotherapy [4] [3].
- **Stratification:** Patients were categorized as having **sensitive relapse** (disease progression >90 days after first-line therapy) or **refractory relapse** (progression during or within 90 days of therapy) [4]. This is a critical distinction as treatment outcomes differ significantly between these groups.

- **Intervention:** The standard regimen was **amrubicin monotherapy at 40 mg/m²**, administered intravenously on Days 1-3 of a 21-day cycle [1] [3]. Treatment continued until disease progression, unacceptable toxicity, or patient refusal [4].
- **Endpoint Assessment:**
 - **Objective Response Rate (ORR):** The primary endpoint, typically defined as the proportion of patients with a confirmed Complete Response (CR) or Partial Response (PR) according to **RECIST 1.1** criteria [4] [3].
 - **Survival: Overall Survival (OS)** was calculated from the start of treatment until death from any cause. **Progression-Free Survival (PFS)** was measured from treatment start until documented disease progression or death [4].
 - **Safety:** Toxicities were monitored and graded using the **Common Terminology Criteria for Adverse Events (CTCAE)**, with a focus on hematological events [4] [6].

Key Insights for Drug Development

- **Consider Ethnic Differences in Efficacy:** The consistent trend of higher response rates, particularly in refractory patients, suggests that ethnic or regional factors (which may include genetic background, prior therapies, or clinical practice patterns) can influence amrubicin's effectiveness [1].
- **Prior Chemotherapy Matters:** Evidence indicates that **previous treatment with etoposide** (another topoisomerase II inhibitor) may reduce the efficacy of amrubicin, likely due to shared mechanisms of action and potential cross-resistance [3]. This is an important consideration for trial design and clinical use.
- **Manage Hematological Risks:** The potent myelosuppressive effects of amrubicin are a major challenge. Proactive management, including the use of growth factor support, is essential for patient safety across all populations [4] [7] [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Amrubicin for relapsed small-cell lung cancer: a systematic ... [nature.com]
2. Amrubicin - an overview [sciencedirect.com]
3. A single-arm confirmatory study of amrubicin therapy in ... [sciencedirect.com]

4. Efficacy and safety of amrubicin monotherapy after ... [pmc.ncbi.nlm.nih.gov]
5. Retrospective analysis of Japanese patients with relapse ... [pmc.ncbi.nlm.nih.gov]
6. Phase II Study of Weekly Amrubicin for Refractory or Relapsed ... [pmc.ncbi.nlm.nih.gov]
7. A phase II trial of the Sarah Cannon Oncology Research ... [sciencedirect.com]

To cite this document: Smolecule. [Amrubicin response rate Japanese vs Caucasian populations].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548596#amrubicin-response-rate-japanese-vs-caucasian-populations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com